

Friedelin Extraction Methods & Quantitative Data

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Compound Focus: Friedelin

CAS No.: 559-74-0

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Method	Key Features/Process	Yield & Purity Data	Key Sources Used	References
Supercritical Fluid Extraction (SFE)	SC-CO ₂ , sometimes with ethanol cosolvent; tunable temperature/pressure.	Yields: ~4.0 wt% (cork); Friedelin purity: 30-41% in extract.	<i>Quercus cerris</i> cork	[1]
Alkaline Hydrolysis & Solvent Extraction	Multi-step: 1) Wash with alkaline alcohol; 2) Extract with apolar solvent (e.g., CH ₂ Cl ₂); 3) Purify by recrystallization.	Overall yield: up to 2.9% ; Purity: up to 96% .	Cork, black condensate (industry by-product)	[2]
Conventional Solvent Extraction (Soxhlet)	Uses organic solvents like dichloromethane (DCM), hexane, or methanol in a Soxhlet apparatus.	Yield: ~ 4.0 wt% (cork); Friedelin purity: ~ 26% in DCM extract.	<i>Quercus cerris</i> cork, various plant tissues	[3] [1]
Modern Green Techniques	Ultrasound, microwave, ionic liquid, and acid hydrolysis; reduce environmental impact.	Not specified in search results, but noted for reduced	Various plant species	[3]

Method	Key Features/Process	Yield & Purity Data	Key Sources Used	References
		environmental impact.		
Biotechnological Production	CRISPR/Cas9 and gene overexpression in genetically engineered yeast; independent of plant sources.	Not specified in search results.	Engineered yeast	[3]

Detailed Experimental Protocols

Protocol 1: Supercritical Fluid Extraction (SFE) from Cork

This method uses supercritical CO₂, an environmentally friendly solvent, for a selective extraction [1].

- **1. Sample Preparation:** *Quercus cerris* cork is dried and ground into a fine powder.
- **2. SFE Setup and Execution:**
 - The cork powder is loaded into the high-pressure extraction vessel.
 - Conditions: Temperature range of **40-60°C**, Pressure range of **120-200 bar**.
 - CO₂ flow rate is maintained at a constant level (e.g., 2-4 mL/min).
 - For enhanced yield of polar compounds, **ethanol (5-15%)** can be added as a cosolvent.
 - The extraction is typically carried out for a set duration or until exhaustion.
- **3. Extract Collection:** The pressure is reduced in a separator vessel, causing the dissolved compounds, including **friedelin**, to precipitate out. The extract is collected and the solvent is evaporated to obtain the crude **friedelin**-rich solid [1].

Protocol 2: Multi-step Extraction & Purification from Cork By-Products

This industrial-scale protocol is designed for a **friedelin**-rich by-product of cork processing called "black condensate" [2].

- **1. Initial Washing (Decontamination):**

- The raw black condensate is washed with an **aliphatic alcohol (e.g., ethanol or methanol)**.
- Conditions: From room temperature up to the solvent's boiling point, for up to 24 hours. Using a boiling **alkaline alcoholic solution** (e.g., with KOH or NaOH) is preferred. A Soxhlet apparatus can also be used for this step.
- The mixture is filtered, and the residue is collected. An additional alcohol wash can further improve final purity.
- **2. Friedelin Extraction:**
 - The washed residue is subjected to solvent extraction using an **apolar solvent** such as **chloroform or methylene chloride**.
 - Conditions: From room temperature to reflux, for periods up to 24 hours.
 - The solvent is evaporated to yield a crude, **friedelin**-rich solid extract.
- **3. Purification by Recrystallization:**
 - The **friedelin**-rich extract is dissolved in a minimal volume of a hot solvent like **n-hexane, ethyl acetate, or a mixture (e.g., n-hexane:ethyl acetate)**.
 - A small amount of **activated charcoal** can be added to adsorb colored impurities. The hot solution is filtered to remove charcoal.
 - The filtrate is allowed to cool slowly, promoting the formation of pure **friedelin** crystals.
 - The crystals are collected via filtration. This recrystallization step can be repeated to achieve higher purity [2].

Analytical Methods for Quantification

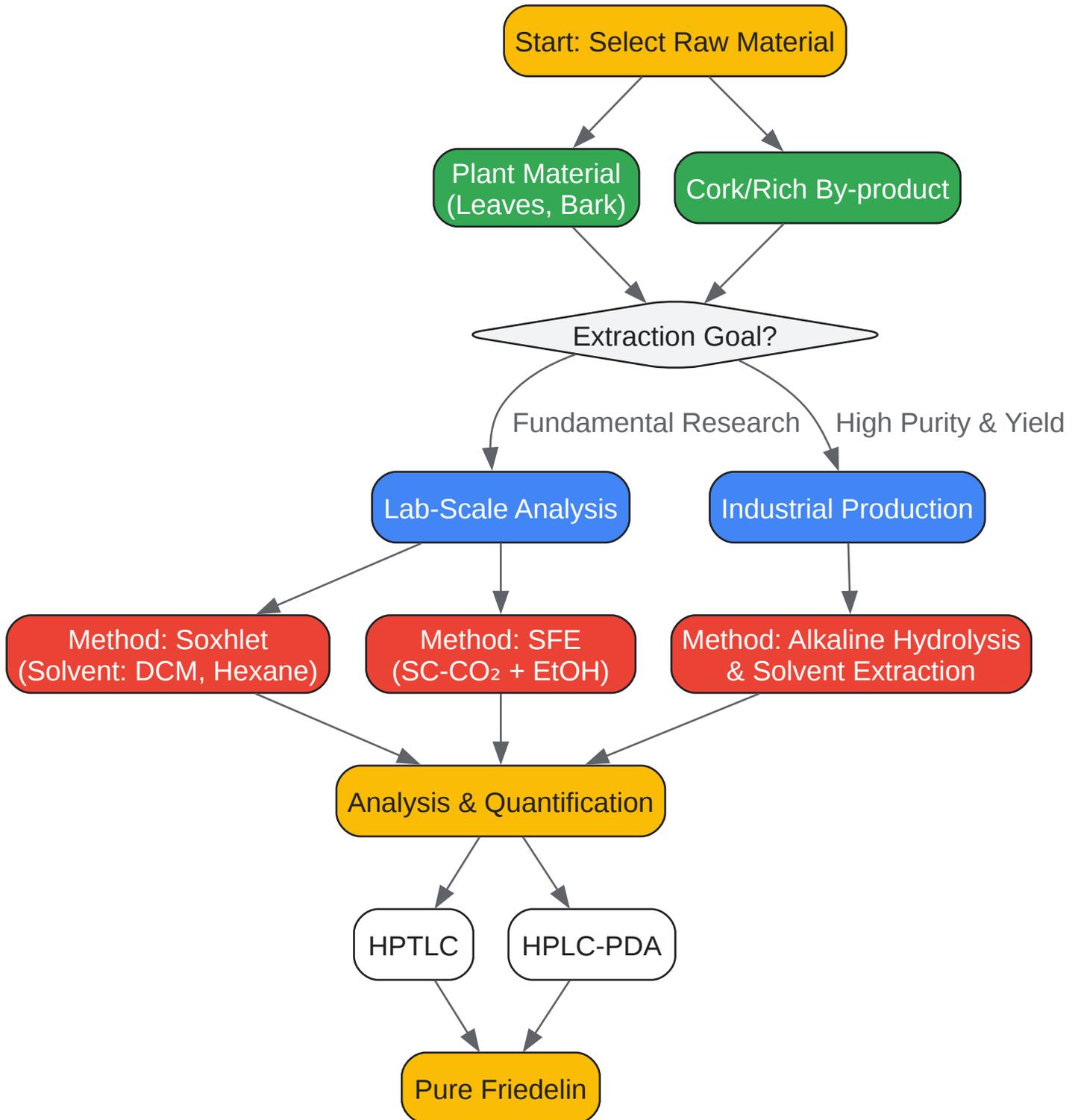
Accurate quantification of **friedelin** in extracts is crucial for quality control.

- **HPTLC Method:** A validated High-Performance Thin-Layer Chromatography (HPTLC) method can be used for quantification in plant extracts and formulations.
 - **Stationary Phase:** TLC aluminium plates pre-coated with silica gel 60 F₂₅₄.
 - **Mobile Phase:** Toluene:Chloroform (9:1 v/v).
 - **Detection:** Derivatization with vanillin-sulphuric acid reagent and scanning at **580 nm**.
 - This method is linear in the range of 100–500 ng/spot and has a high degree of precision [4].
- **HPLC-PDA Method:** For a more robust analysis, High-Performance Liquid Chromatography (HPLC) with a Photo-Diode Array (PDA) detector is effective.
 - **Column:** C18 column (e.g., 150 x 4.6 mm, 3 μm).
 - **Mobile Phase:** Isocratic elution with **Acetonitrile:Methanol (10:90, v/v)** is suitable for detecting neutral triterpenoids like **friedelin**.
 - **Detection:** Low wavelengths (205-210 nm) are required due to the lack of strong chromophores in **friedelin** [5].

Workflow and Relationship Visualization

The following diagram illustrates the logical workflow for selecting an appropriate extraction method, from raw material to analysis.

Friedelin Extraction Workflow (Width: 760px)



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Key Considerations for Researchers

- **Source Material Selection:** The choice of plant source significantly impacts yield. Cork from *Quercus* species and the industrial by-product "black condensate" are particularly rich sources, containing **friedelin** concentrations of 1-10% by weight [3] [2].
- **Solvent and Purity Trade-off:** While conventional Soxhlet extraction is straightforward, advanced methods like SFE and the multi-step alkaline hydrolysis protocol offer advantages in terms of environmental impact, selectivity, and achieving higher purity levels [1] [2].
- **Analytical Challenges:** Due to its lack of a strong chromophore, **friedelin** analysis via HPLC-UV/PDA requires careful method development, typically using high organic solvent mobile phases and low-wavelength detection [5].

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